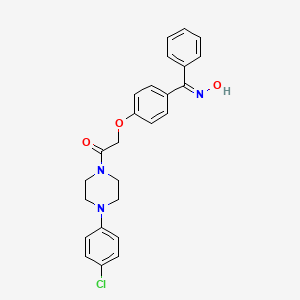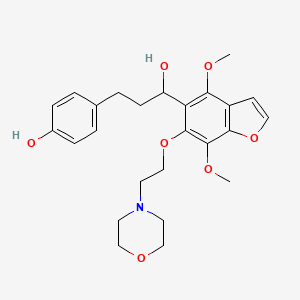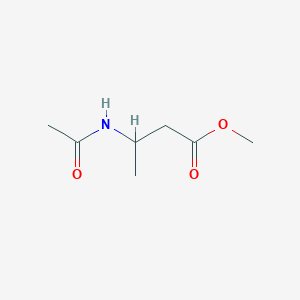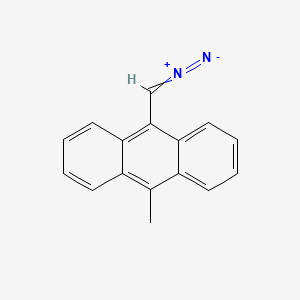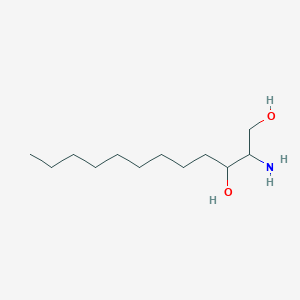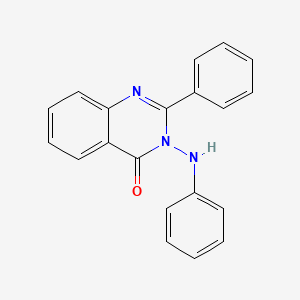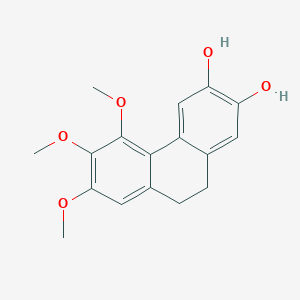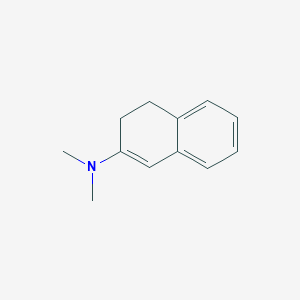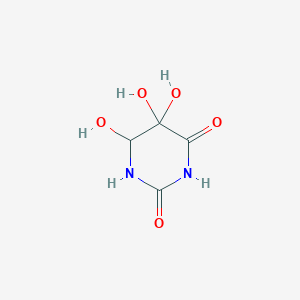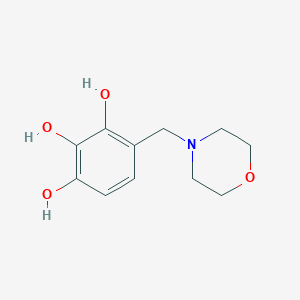
4-(Morpholin-4-ylmethyl)benzene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Morpholin-4-ylmethyl)benzene-1,2,3-triol is an organic compound characterized by a benzene ring substituted with three hydroxyl groups and a morpholin-4-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-ylmethyl)benzene-1,2,3-triol typically involves the reaction of morpholine with a benzene derivative containing hydroxyl groups. One common method involves heating the reactants in the presence of a suitable catalyst and solvent. For example, morpholine can be reacted with a benzene derivative at elevated temperatures with constant stirring to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications. The use of automated systems and advanced purification techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Morpholin-4-ylmethyl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The morpholin-4-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
4-(Morpholin-4-ylmethyl)benzene-1,2,3-triol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and analgesic activities.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Morpholin-4-ylmethyl)benzene-1,2,3-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The morpholin-4-ylmethyl group can interact with various receptors and enzymes, modulating their function. These interactions can lead to a range of biological effects, depending on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydrazinylmethyl)benzene-1,2,3-triol: Similar structure but with a hydrazinylmethyl group instead of a morpholin-4-ylmethyl group.
Phloroglucinol: A benzene-1,3,5-triol with similar hydroxyl group arrangement but different substitution pattern.
Pyrogallol: A benzene-1,2,3-triol without the morpholin-4-ylmethyl group.
Uniqueness
4-(Morpholin-4-ylmethyl)benzene-1,2,3-triol is unique due to the presence of the morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
41273-92-1 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
4-(morpholin-4-ylmethyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C11H15NO4/c13-9-2-1-8(10(14)11(9)15)7-12-3-5-16-6-4-12/h1-2,13-15H,3-7H2 |
Clave InChI |
RZRNXRJQRUGOLX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=C(C(=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)

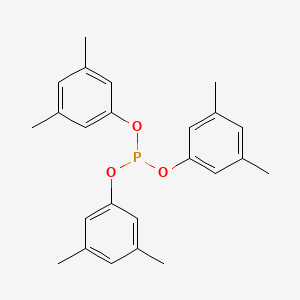
![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)
